molecular formula C21H18FN5 B14151859 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile CAS No. 500102-33-0

2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile

Cat. No.: B14151859
CAS No.: 500102-33-0
M. Wt: 359.4 g/mol
InChI Key: HSQSGIPRWNRTCY-UHFFFAOYSA-N
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Description

2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile typically involves multi-step organic reactions. One common method involves the use of a multicomponent Knoevenagel–Michael reaction, which is efficient for constructing complex scaffolds . This reaction can be catalyzed by sodium fluoride under microwave irradiation conditions, leading to high yields within a short reaction time .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and catalysts, such as sodium fluoride, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-4-(3-fluorophenyl)-4,4a,5,6,7,8-hexahydro-10-methyl-3H-benzocyclohepten-5,8-imine-1,3,3-tricarbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

500102-33-0

Molecular Formula

C21H18FN5

Molecular Weight

359.4 g/mol

IUPAC Name

5-amino-3-(3-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile

InChI

InChI=1S/C21H18FN5/c1-27-14-5-6-17(27)18-15(8-14)16(9-23)20(26)21(10-24,11-25)19(18)12-3-2-4-13(22)7-12/h2-4,7-8,14,17-19H,5-6,26H2,1H3

InChI Key

HSQSGIPRWNRTCY-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC(=CC=C4)F

Origin of Product

United States

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